

Spectroscopic comparison of 4-(phenylethynyl)aniline with its starting materials

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Compound of Interest

Compound Name: 4-(phenylethynyl)aniline

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A comprehensive spectroscopic analysis of **4-(phenylethynyl)aniline** and its precursors, 4-iodoaniline and phenylacetylene, offers valuable insights for researchers in synthetic chemistry and drug development. This guide provides a detailed comparison of their FT-IR, ¹H NMR, and ¹³C NMR spectra, supported by experimental data and protocols.

Spectroscopic Comparison

The key spectroscopic features of **4-(phenylethynyl)aniline**, 4-iodoaniline, and phenylacetylene are summarized below. These tables highlight the characteristic signals that differentiate the product from its starting materials.

Table 1: FT-IR Spectral Data (cm⁻¹)

Compound	N-H Stretch	C≡C Stretch	C-H (sp) Stretch	Aromatic C-H Stretch	C-N Stretch	C-I Stretch
4-Iodoaniline	3400-3200 (two bands)	-	-	~3050	~1300	~500
Phenylacetylene	-	~2100	~3300	~3060	-	-
4-(Phenylethynyl)aniline	3450-3350 (two bands)	~2210	-	~3030	~1320	-

Table 2: ^1H NMR Spectral Data (δ , ppm)

Compound	Aromatic Protons	-NH ₂ Protons	Acetylenic Proton
4-Iodoaniline	6.5-7.5 (m, 4H)	~3.8 (s, 2H)	-
Phenylacetylene	7.2-7.5 (m, 5H)	-	~3.0 (s, 1H)
4-(Phenylethynyl)aniline	6.6-7.6 (m, 9H)	~3.9 (s, 2H)	-

Table 3: ^{13}C NMR Spectral Data (δ , ppm)

Compound	Aromatic Carbons	Acetylenic Carbons	C-I Carbon	C-NH ₂ Carbon
4-Iodoaniline	117-138	-	~83	~146
Phenylacetylene	128-132	81, 83	-	-
4-(Phenylethynyl)aniline	112-148	88, 90	-	~147

Experimental Protocols

Synthesis of 4-(phenylethynyl)aniline via Sonogashira Coupling

This protocol describes a general procedure for the synthesis of **4-(phenylethynyl)aniline**.

Materials:

- 4-iodoaniline
- Phenylacetylene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh_3)
- Triethylamine (Et_3N)
- Toluene
- Argon or Nitrogen gas

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoaniline (1.0 eq), Palladium(II) acetate (0.02 eq), Copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).
- Add dry toluene and triethylamine (2.0 eq) to the flask.
- Stir the mixture at room temperature for 10 minutes.
- Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
- The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **4-(phenylethynyl)aniline** as a solid.

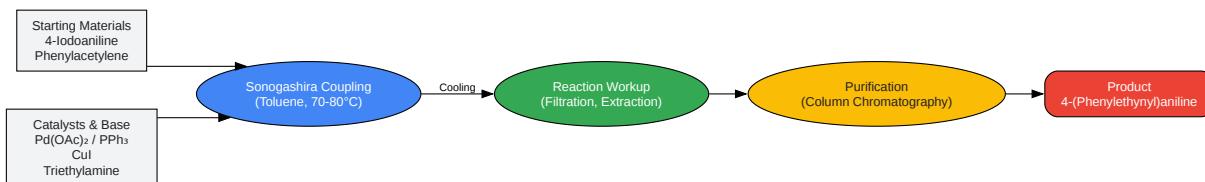
Spectroscopic Analysis

FT-IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer. Solid samples (4-iodoaniline and **4-(phenylethynyl)aniline**) were prepared as KBr pellets. The liquid sample (phenylacetylene) was analyzed as a thin film between NaCl plates. Spectra were recorded in the range of 4000-400 cm^{-1} .

NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

Visualization of the Synthesis

The synthesis of **4-(phenylethynyl)aniline** is achieved through a Palladium-Copper catalyzed Sonogashira cross-coupling reaction. The workflow for this reaction is depicted below.



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Caption: Sonogashira coupling reaction workflow for the synthesis of **4-(phenylethynyl)aniline**.

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